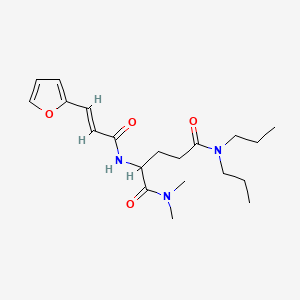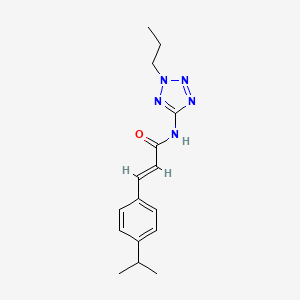
(E)-3-(4-propan-2-ylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-propan-2-ylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a phenyl ring substituted with a propan-2-yl group and a tetrazole ring attached to the amide nitrogen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-propan-2-ylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The starting material, 4-propan-2-ylphenylacetic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This acid chloride is then reacted with an appropriate amine to form the amide.
Tetrazole Ring Introduction: The amide is then subjected to a cyclization reaction with sodium azide (NaN₃) and triethyl orthoformate to form the tetrazole ring.
Final Coupling: The tetrazole-containing amide is then coupled with an appropriate alkene under basic conditions to form the final this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
(E)-3-(4-propan-2-ylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bond in the enamide can be reduced to form the corresponding amine.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include alkyl halides and organometallic reagents.
Major Products
Oxidation: Quinones and other oxidized phenyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted tetrazole derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for various therapeutic applications.
Industry: As an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of (E)-3-(4-propan-2-ylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
(E)-3-(4-methylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide: Similar structure with a methyl group instead of a propan-2-yl group.
(E)-3-(4-propan-2-ylphenyl)-N-(2-methyltetrazol-5-yl)prop-2-enamide: Similar structure with a methyl group on the tetrazole ring.
Uniqueness
(E)-3-(4-propan-2-ylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide is unique due to the specific substitution pattern on the phenyl and tetrazole rings, which can influence its chemical reactivity and biological activity.
属性
CAS 编号 |
593241-47-5 |
|---|---|
分子式 |
C16H21N5O |
分子量 |
299.37 g/mol |
IUPAC 名称 |
(E)-3-(4-propan-2-ylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C16H21N5O/c1-4-11-21-19-16(18-20-21)17-15(22)10-7-13-5-8-14(9-6-13)12(2)3/h5-10,12H,4,11H2,1-3H3,(H,17,19,22)/b10-7+ |
InChI 键 |
QCJUEJMVGGBOMK-JXMROGBWSA-N |
手性 SMILES |
CCCN1N=C(N=N1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
规范 SMILES |
CCCN1N=C(N=N1)NC(=O)C=CC2=CC=C(C=C2)C(C)C |
溶解度 |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


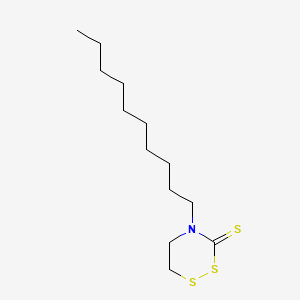
![(1Z)-N'-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B14145602.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14145618.png)
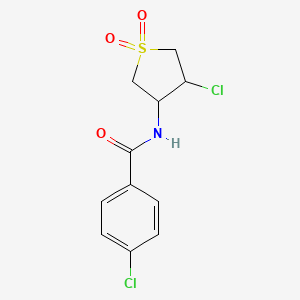
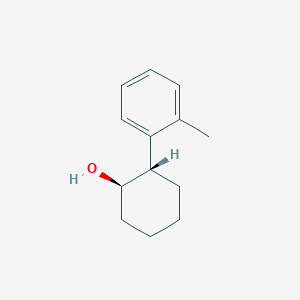
![2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol](/img/structure/B14145629.png)
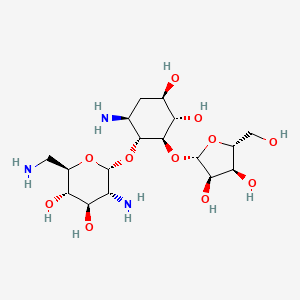
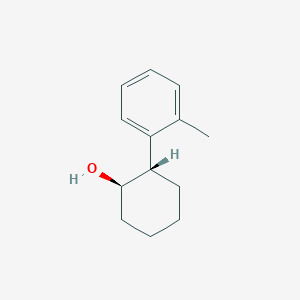
![N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14145654.png)
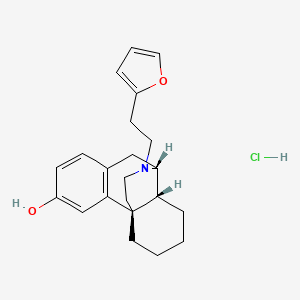
![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxypropanoate](/img/structure/B14145684.png)
![Acenaphtho[1,2-c][1,2,5]thiadiazole](/img/structure/B14145686.png)
amino}ethan-1-ol](/img/structure/B14145689.png)
